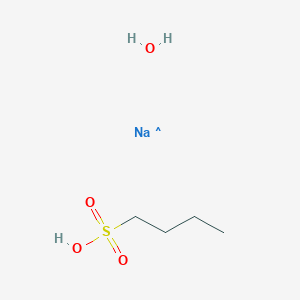

1-Butanesulfonic acid sodium salt monohydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is a white crystalline compound with a molar mass of approximately 160.17 g/mol . This compound is commonly used in various scientific and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes: 1-Butanesulfonic acid sodium salt monohydrate can be synthesized through several methods:

Sulfonation of Butane: Butane (C₄H₁₀) undergoes sulfonation with sulfuric acid (H₂SO₄) to form 1-butanesulfonic acid.

Direct Reaction with Sodium Hydroxide: Sodium hydroxide reacts directly with butanesulfonic acid to form the sodium salt .

Industrial Production: The industrial production of this compound involves large-scale synthesis using the methods mentioned above. It is essential for ion-pair chromatography (IPC) applications .

Chemical Reactions Analysis

1-Butanesulfonic acid sodium salt monohydrate participates in various chemical reactions:

Acid-Base Reactions: It acts as an acidic compound due to the sulfonic acid group (SO₃H). In reactions, it can donate a proton (H⁺) to bases.

Substitution Reactions: The sulfonic acid group can undergo substitution reactions, where the -OH group is replaced by other functional groups.

Ion-Pair Chromatography: As an ion-pairing reagent, it forms stable complexes with analytes, enhancing their retention in IPC .

Common reagents include sodium hydroxide (NaOH) for neutralization and various organic substrates for substitution reactions. Major products depend on the specific reaction conditions.

Scientific Research Applications

1-Butanesulfonic acid sodium salt monohydrate finds applications in:

Ion-Pair Chromatography: It improves separation and retention of charged analytes in IPC.

Analytical Chemistry: Used as a mobile phase additive for HPLC and other chromatographic techniques.

Biological Research: In studies involving ion-exchange chromatography and protein analysis .

Mechanism of Action

The compound’s mechanism of action primarily relates to its role in ion-pair chromatography. By forming stable complexes with analytes, it enhances their retention and separation. The molecular targets and pathways involved are specific to the analytical context.

Comparison with Similar Compounds

1-Butanesulfonic acid sodium salt monohydrate stands out due to its unique properties. similar compounds include 1-hexanesulfonic acid, 1-heptanesulfonic acid, and 1-octanesulfonic acid, each differing in alkyl chain length .

Properties

Molecular Formula |

C4H12NaO4S |

|---|---|

Molecular Weight |

179.19 g/mol |

InChI |

InChI=1S/C4H10O3S.Na.H2O/c1-2-3-4-8(5,6)7;;/h2-4H2,1H3,(H,5,6,7);;1H2 |

InChI Key |

UCUVQLMKFQNRLG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCS(=O)(=O)O.O.[Na] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.